![molecular formula C18H16Cl2N2O4 B3415121 2-(2,4-dichlorophenoxy)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide CAS No. 954591-07-2](/img/structure/B3415121.png)
2-(2,4-dichlorophenoxy)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, commonly known as DPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOA is a white crystalline powder that has been synthesized using various methods.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant growth hormones . They are absorbed by the plant’s leaves and transported to the meristematic tissues .
Mode of Action
The compound causes uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death . This is similar to the action of 2,4-D, which is typically used in the form of ammonium salts .
Biochemical Pathways
Compounds like 2,4-d are known to disrupt normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
It is known that similar compounds, such as 2,4-d, are poorly soluble in water but readily soluble in organic solvents . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action is the uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death . This is similar to the action of 2,4-D, which is typically used in the form of ammonium salts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that similar compounds, such as 2,4-D, are stable under normal temperatures and have a high thermal and chemical stability .
Advantages and Limitations for Lab Experiments
DPOA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DPOA is also soluble in various solvents, making it easy to work with in the lab. However, DPOA has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. DPOA is also expensive to synthesize, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of DPOA. One direction is to investigate the mechanism of action of DPOA in more detail. Another direction is to explore the potential applications of DPOA in the development of new drugs, herbicides, and fungicides. Additionally, the synthesis of novel materials using DPOA as a building block is an area of active research. Finally, the development of new synthesis methods for DPOA that are more efficient and cost-effective is also an area of future research.
Scientific Research Applications
DPOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DPOA has been shown to exhibit antimicrobial, antiviral, and antitumor properties. In agriculture, DPOA has been shown to exhibit herbicidal and fungicidal properties. In materials science, DPOA has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c19-12-6-7-16(15(20)8-12)25-11-17(23)21-9-14-10-22(18(24)26-14)13-4-2-1-3-5-13/h1-8,14H,9-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFVIJISQZUJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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